1-Nitro-2-(2-nitrovinyl)benzene, also known as 1-nitro-2-[(E)-2-nitroethenyl]benzene and beta,2-dinitrostyrene, is a nitrostyrene compound with the chemical formula C₈H₆N₂O₄. Its synthesis has been reported in various scientific publications, often involving reactions like nitration of styrenes or condensation of nitroaldehydes with ketones [, ].
Research suggests that 1-Nitro-2-(2-nitrovinyl)benzene might hold potential applications in several scientific fields, including:
1-Nitro-2-(2-nitrovinyl)benzene is an organic compound characterized by its molecular formula and a molecular weight of approximately 194.1442 g/mol. It features a benzene ring substituted with two nitro groups: one at the first position (ortho position) and another as part of a vinyl group at the second position (meta position). This unique arrangement of functional groups imparts distinctive electronic properties to the compound, making it valuable in various fields of scientific research, including chemistry and materials science.
As with most nitroaromatic compounds, 1-Nitro-2-(2-nitrovinyl)benzene should be handled with caution due to potential hazards:
The synthesis of 1-Nitro-2-(2-nitrovinyl)benzene can be achieved through several methods:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield, often utilizing catalysts to enhance efficiency.
1-Nitro-2-(2-nitrovinyl)benzene has various applications across different scientific fields:
Studies on the interaction mechanisms of 1-Nitro-2-(2-nitrovinyl)benzene suggest that its nitro groups can participate in electron transfer processes and form reactive intermediates. These interactions may influence its reactivity with other molecules, particularly in electrophilic aromatic substitution reactions where the nitro groups modify the electron density on the benzene ring.
Several compounds share structural similarities with 1-Nitro-2-(2-nitrovinyl)benzene, each exhibiting distinct properties:
The uniqueness of 1-Nitro-2-(2-nitrovinyl)benzene lies in the specific positioning of its nitro and nitrovinyl groups on the benzene ring. This arrangement allows for diverse chemical transformations and interactions, making it particularly valuable in research applications compared to its structural analogs.
1-Nitro-2-(2-nitrovinyl)benzene (C₈H₆N₂O₄), first reported in the mid-20th century, emerged from advancements in nitroalkene synthesis methodologies. While its exact discovery timeline remains unclear, its preparation is rooted in the Henry reaction (nitroaldol condensation), a process pioneered by Louis Henry in 1895 for synthesizing β-nitro alcohols. Early synthetic routes involved nitration of styrene derivatives or condensation reactions between nitroaldehydes and ketones. For example, the compound was later characterized via nitration of 2-nitrostyrene or through catalytic methods using acetic acid and primary amines.
The compound gained structural clarity through modern spectroscopic techniques. Nuclear magnetic resonance (NMR) studies confirmed its E-configuration, with vinyl protons appearing as doublets at δ7.8–8.2 ppm (J = 13–15 Hz). Infrared (IR) spectroscopy identified asymmetric NO₂ stretching at 1520 cm⁻¹ and symmetric stretching at 1340 cm⁻¹, consistent with its dual nitro functionalities.
Physical Properties | Value | Source |
---|---|---|
Molecular Weight | 194.144 g/mol | |
Density | 1.401 g/cm³ | |
Boiling Point | 356.6°C at 760 mmHg | |
Flash Point | 183.3°C | |
LogP (Octanol-Water Partition Coefficient) | 2.89 |
1-Nitro-2-(2-nitrovinyl)benzene is a cornerstone in nitrostyrene chemistry due to its unique electronic configuration. The juxtaposition of two nitro groups—one on the benzene ring and another on the vinyl chain—creates a conjugated system that enhances electrophilic reactivity. This property makes it valuable in:
Organic Synthesis:
Pharmaceutical Precursors:
Materials Science:
Recent advances include microwave-assisted condensation using sulfated zirconia catalysts, achieving yields >85% under mild conditions. Industrial-scale production employs continuous flow reactors with acetic acid solvents, optimizing safety and efficiency.
This compound’s versatility underscores its role in advancing synthetic organic chemistry, particularly in constructing complex architectures for bioactive molecules and functional materials. Future research may explore its catalytic asymmetric reactions or applications in energy storage systems.